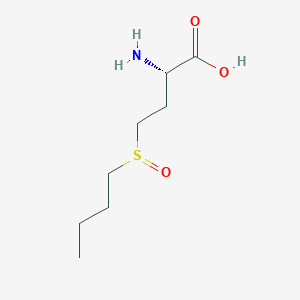

L-丁硫氨酸亚砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Buthionine Sulfoxide is a sulfoximine derivative known for its role in inhibiting the synthesis of glutathione, a critical antioxidant in cells. This compound is particularly significant in the field of cancer research due to its ability to sensitize cancer cells to chemotherapy by depleting glutathione levels .

科学研究应用

L-Buthionine Sulfoxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.

Biology: Employed to investigate the role of glutathione in cellular processes and oxidative stress.

Industry: Utilized in the development of novel drug delivery systems and nanomedicine.

作用机制

Target of Action

L-Buthionine Sulfoxide, also known as Buthionine sulfoximine (BSO), primarily targets the enzyme gamma-glutamylcysteine synthetase . This enzyme is crucial in the first step of glutathione synthesis . Glutathione is a vital antioxidant in cells, protecting them from damage by reactive oxygen species .

Mode of Action

BSO acts as a potent, fast-acting, irreversible inhibitor of gamma-glutamylcysteine synthetase . By inhibiting this enzyme, BSO effectively depletes cellular glutathione levels . This action closely resembles the structure of gamma-glutamylphosphate cysteine adduct .

Biochemical Pathways

The inhibition of gamma-glutamylcysteine synthetase by BSO blocks a rate-limiting step in glutathione biosynthesis . This action leads to a decrease in glutathione levels within the cell, which can increase the sensitivity of cancer cells to neoplastic agents . The reduction in glutathione levels can also enhance the effect of certain copper complexes on tumor cell viability and oxidative damage .

Pharmacokinetics

The pharmacokinetics of BSO has been studied in cancer patients, with results indicating linear pharmacokinetics in the dose range studied . The individual BSO isomers exhibit stereoselective disposition and elimination, with the R- (inactive) isomer being eliminated faster (higher clearance and shorter half-life) than the S- (active) isomer . Renal clearance of both S- and R-isomers approximated glomerular filtration rate and accounted for a significant portion of total clearance .

Result of Action

The action of BSO can lead to various molecular and cellular effects. For instance, the co-treatment with BSO and certain copper complexes can enhance the effect on tumor cell viability and oxidative damage . This combination can lead to DNA strand breaks, arrest of the cell cycle in the G2/M phase, and trigger processes of apoptosis .

Action Environment

The action, efficacy, and stability of BSO can be influenced by various environmental factors. For example, the encapsulation of BSO in a folate-targeted generation four polyurea dendrimer (PURE G4 -FA 2) nanoformulation can affect its release profile

生化分析

Biochemical Properties

L-Buthionine Sulfoxide inhibits gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis . This interaction reduces the levels of glutathione in cells, which can enhance the effect of certain treatments on tumor cell viability and oxidative damage .

Cellular Effects

The reduction of glutathione levels by L-Buthionine Sulfoxide can have significant effects on various types of cells and cellular processes. For instance, it has been observed to enhance the antitumor effect of certain copper complexes on lung cancer cell models . This is achieved by increasing reactive oxygen species (ROS) levels, causing oxidative stress, and leading to DNA damage and cell cycle arrest .

Molecular Mechanism

At the molecular level, L-Buthionine Sulfoxide exerts its effects by inhibiting the enzyme gamma-glutamylcysteine synthetase . This inhibition prevents the synthesis of glutathione, leading to a decrease in cellular antioxidant capacity and an increase in oxidative stress . This can result in DNA damage, cell cycle arrest, and ultimately, apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Buthionine Sulfoxide can change over time. For example, co-treatment with L-Buthionine Sulfoxide and certain copper complexes has been shown to enhance the antitumor effect over time

Dosage Effects in Animal Models

The effects of L-Buthionine Sulfoxide can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that L-Buthionine Sulfoxide is being investigated for its potential to enhance the effectiveness of chemotherapy in the treatment of cancer .

Metabolic Pathways

L-Buthionine Sulfoxide is involved in the glutathione synthesis pathway, where it inhibits the enzyme gamma-glutamylcysteine synthetase . This inhibition disrupts the production of glutathione, affecting the overall antioxidant capacity of the cell .

Transport and Distribution

Given its role in inhibiting an enzyme involved in glutathione synthesis, it is likely that it can permeate cells to exert its effects .

Subcellular Localization

Given its role in inhibiting an enzyme involved in glutathione synthesis, it is likely that it interacts with this enzyme in the cytosol, where glutathione synthesis occurs .

准备方法

Synthetic Routes and Reaction Conditions: L-Buthionine Sulfoxide can be synthesized through the oxidation of L-Buthionine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to achieve the sulfoxide form .

Industrial Production Methods: Industrial production of L-Buthionine Sulfoxide involves large-scale oxidation reactions using robust and scalable methods. The process ensures high yield and purity, which is essential for its application in pharmaceutical research and development .

Types of Reactions:

Oxidation: L-Buthionine Sulfoxide can undergo further oxidation to form sulfone derivatives.

Reduction: It can be reduced back to L-Buthionine using reducing agents like lithium aluminum hydride.

Substitution: The sulfoximine group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Various amines and thiols.

Major Products:

Sulfone Derivatives: Formed through further oxidation.

L-Buthionine: Formed through reduction.

相似化合物的比较

Methionine Sulfoximine: Another sulfoximine derivative that inhibits glutamine synthetase.

Sulfamethazine: A sulfonamide with similar oxidative stress-inducing properties.

Uniqueness: L-Buthionine Sulfoxide is unique in its specific inhibition of gamma-glutamylcysteine synthetase, making it particularly effective in depleting glutathione levels. This specificity distinguishes it from other sulfoximine derivatives and sulfonamides, which may have broader or different targets .

生物活性

L-Buthionine sulfoximine (BSO) is a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), an enzyme crucial for the synthesis of glutathione (GSH), the primary intracellular antioxidant. This compound has garnered significant attention in research due to its role in modulating oxidative stress, cell death pathways, and therapeutic applications in cancer treatment.

BSO irreversibly inhibits γ-GCS, leading to a marked depletion of GSH levels within cells. This depletion induces oxidative stress and can trigger various cellular responses, including ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The inhibition of GSH synthesis has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents by disrupting redox balance and promoting apoptotic pathways .

Biological Effects and Research Findings

- Oxidative Stress and Neuroprotection :

-

Cancer Therapy :

- In clinical settings, BSO has been combined with melphalan (L-PAM) in phase I trials to assess its biological activity and toxicity. Results indicated significant GSH depletion and enhanced leukopenia and thrombocytopenia when used in conjunction with L-PAM, highlighting its potential to sensitize tumors to chemotherapy .

- A study involving ovarian cancer cells showed that BSO enhanced the cytotoxic effects of carboplatin when delivered via targeted nanocarriers, indicating a promising strategy for overcoming drug resistance .

- Cellular Studies :

Data Tables

Case Studies

- Clinical Trial : A phase I trial assessed the safety and biological activity of intravenous BSO combined with melphalan in patients with cancer. The study noted a consistent decrease in GSH levels with repeated doses, suggesting effective inhibition of γ-GCS activity.

- Animal Model : In mice, systemic administration of BSO resulted in increased plasma NGF levels and activation of the NGF/TrkA/Akt pathway, indicating a neuroprotective response following GSH depletion .

属性

IUPAC Name |

(2S)-2-amino-4-butylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-,13?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-OGUFLRPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。